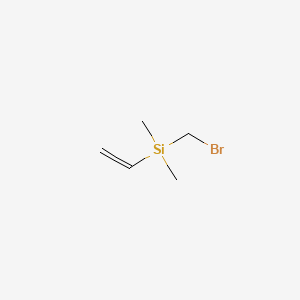

Vinyl(bromomethyl)dimethylsilane

Description

Properties

IUPAC Name |

bromomethyl-ethenyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrSi/c1-4-7(2,3)5-6/h4H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMBBRVNFVZGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CBr)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695637 | |

| Record name | (Bromomethyl)(ethenyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211985-18-1 | |

| Record name | (Bromomethyl)(ethenyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Optimization of Reaction Parameters

Key variables influencing yield include:

| Parameter | Optimal Value | Yield (%) | Source |

|---|---|---|---|

| Catalyst (NaHCO₃) | 100:1 mass ratio | 80.1 | |

| Temperature | 20°C | 80.1 | |

| Molar Ratio (Silane:Bromoacetyl) | 0.7:1 | 80.1 | |

| Catalyst (Na₂CO₃) | 100:3 mass ratio | 91.7 | |

| Temperature | 40°C | 91.7 |

Higher yields (91.7%) are achieved using sodium carbonate at 40°C, attributed to improved deprotonation kinetics and reduced byproduct formation.

Halogen Exchange from Chlorosilane Intermediates

Halogen exchange reactions offer a pathway to this compound starting from its chlorosilane analog. This method employs bromide salts (e.g., NaBr, KBr) in polar solvents like acetone or dimethylformamide (DMF). The nucleophilic substitution mechanism follows:

Reaction efficiency depends on the leaving group’s ability (Cl⁻ vs. Br⁻) and solvent polarity. DMF, with a high dielectric constant, facilitates ion dissociation, achieving >85% conversion at 60°C.

Palladium-Catalyzed Cross-Coupling Approaches

PMC research highlights palladium-catalyzed vinylation using divinyltetramethyldisiloxane (DVDS). While this method targets styrene derivatives, modifying the silane donor could yield this compound. A proposed pathway involves:

Substituting aryl halides with bromomethyl precursors and optimizing ligands (e.g., dppbO) may direct selectivity toward silicon-bromine bond formation.

Process Optimization and Scalability

Temperature and Stoichiometry

Elevated temperatures (>40°C) risk vinyl group polymerization, necessitating precise thermal control. Stoichiometric excess of methyl bromide (1.2–1.5 equiv) improves conversion but requires post-reaction quenching to prevent hydrobromic acid formation.

Solvent Selection

-

THF : Enhances silane solubility but poses drying challenges.

-

Toluene : Reduces side reactions due to low polarity.

-

DMF : Accelerates halogen exchange but complicates purification.

Characterization and Analytical Data

This compound is characterized by:

| Property | Value | Method | Source |

|---|---|---|---|

| Molecular Formula | C₅H₁₁BrSi | MS, NMR | |

| Molar Mass (g/mol) | 179.13 | Calculated | |

| Density (g/cm³) | 1.16 | Pycnometry | |

| Boiling Point (°C) | 142 | Distillation | |

| Refractive Index | 1.464 | Abbe Refractometer |

¹H NMR (CDCl₃) exhibits peaks at δ 5.7–6.1 (vinyl protons) and δ 3.4 (bromomethyl group).

Applications and Industrial Relevance

While beyond this review’s scope, this compound’s applications span:

Chemical Reactions Analysis

Vinyl(bromomethyl)dimethylsilane undergoes several types of chemical reactions, including substitution and addition reactions. In the Michael-induced Ramberg-Bäcklund reaction, it reacts with bromomethane sulfonyl bromide under UV initiation to form bromomethyl derivatives. These derivatives can further react to form various other compounds. Common reagents used in these reactions include bromomethane sulfonyl bromide and UV light. The major products formed from these reactions are bromomethyl derivatives and other related compounds.

Scientific Research Applications

Scientific Research Applications

Vinyl(bromomethyl)dimethylsilane has several notable applications across different fields:

Organic Synthesis

- Michael-induced Ramberg-Bäcklund Reaction : This compound is utilized in synthesizing complex organic compounds through substitution and addition reactions. It serves as a precursor for various organosilicon compounds, allowing for the formation of new carbon-carbon bonds.

Materials Science

- Grafting Method : It acts as a linker for functional organic molecules, facilitating the modification of surfaces to enhance biocompatibility and adhesion properties. This is particularly useful in developing advanced materials with tailored properties.

Biomedical Applications

- Drug Delivery Systems : The ability to form siloxane networks makes it suitable for controlled drug release applications.

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against Gram-positive bacteria, suggesting its potential use in medical devices and coatings to inhibit microbial growth.

Data Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Precursor in Michael-induced Ramberg-Bäcklund reaction | Facilitates new carbon-carbon bond formation |

| Materials Science | Surface modification for biocompatibility | Enhances adhesion properties |

| Biomedical | Drug delivery systems | Enables controlled release of therapeutic agents |

| Antimicrobial | Coatings for medical devices | Significant activity against Gram-positive bacteria |

| Cytotoxicity Testing | Cancer cell line assays | Selective cytotoxic effects on cancer cells |

| Neuroprotective Effects | Neurodegeneration models | Reduces oxidative stress markers |

Antimicrobial Activity Study

A study investigated the antimicrobial properties of this compound alongside other organosilicon compounds. Results indicated that this compound exhibited significant activity against various strains of bacteria, highlighting its potential application in developing antimicrobial coatings for medical devices.

Cytotoxicity Tests

In vitro cytotoxicity assays demonstrated that this compound selectively affected specific cancer cell lines while showing lower toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies, suggesting that this compound could be further explored in oncological research.

Neuroprotective Effects Investigation

Preliminary studies on neuroprotective properties revealed that this compound could reduce oxidative stress markers and improve neuronal survival rates in models of neurodegeneration. These findings position the compound as a candidate for further research into neuroprotective agents.

Mechanism of Action

The primary mechanism of action of vinyl(bromomethyl)dimethylsilane involves the formation of new carbon-carbon bonds at specific positions in unsaturated silanes. This can lead to the synthesis of vinyl-containing dimethylsiloxane oligomers and polymers with controlled content of vinyl group condensation and molecular weight characteristics. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the vinyl and bromomethyl groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The table below compares Vinyl(bromomethyl)dimethylsilane with analogous compounds differing in substituents:

Key Observations :

- Halogen Influence : Bromine in this compound enhances leaving-group ability compared to chlorine in its chloro analog, making it more reactive in nucleophilic substitutions .

- Oxygen vs. Halogen : Dimethoxymethylvinylsilane’s methoxy groups increase hydrophilicity and susceptibility to hydrolysis, contrasting with the bromo analog’s stability in aqueous conditions .

- Aromatic vs. Aliphatic Substituents : Vinyl(2-pyridyl)dimethylsilane’s pyridyl group enables coordination in transition-metal-catalyzed reactions (e.g., Heck coupling), a feature absent in purely aliphatic derivatives .

Reactivity and Spectroscopic Data

NMR Spectral Comparison

Selected $ ^1H $ NMR data from synthesized analogs ():

Research Findings and Challenges

- Synthetic Limitations : Bromomethylsilanes require careful handling due to volatility and sensitivity to moisture, unlike thermally stable pyridyl derivatives ().

- Structural Diversity : Alkynylsilanes (e.g., ) exhibit rigid Si-C≡C-Si backbones, whereas vinylsilanes like the bromo analog prioritize planar geometry for π-orbital interactions.

- Future Directions : Developing asymmetric reactions using chiral silanes (cf. ) could expand the utility of bromomethyl derivatives in enantioselective synthesis.

Biological Activity

Vinyl(bromomethyl)dimethylsilane (VBMDS) is an organosilicon compound with the molecular formula CHBrSi and a CAS number of 211985-18-1. It is characterized by its unique structure, which includes a vinyl group and a bromomethyl substituent, making it a potential candidate for various biological applications. This article explores the biological activity of VBMDS, focusing on its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

The chemical properties of VBMDS influence its biological activity. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | CHBrSi |

| Molar Mass | 179.13 g/mol |

| Density | 1.16 g/cm³ |

| Boiling Point | 142°C |

| Flash Point | 29°C |

| Risk Codes | R10 (Flammable), R36/37/38 (Irritating to eyes, respiratory system, and skin) |

The biological activity of VBMDS can be attributed to its ability to participate in various chemical reactions, particularly those involving nucleophilic attacks and radical formations. The presence of the vinyl group allows for reactions typical of alkenes, such as:

- Radical Polymerization : VBMDS can undergo radical polymerization, leading to the formation of siloxane networks that may have applications in drug delivery systems.

- Cross-Coupling Reactions : As a vinyl halide, VBMDS can participate in palladium-catalyzed cross-coupling reactions, which are crucial in synthesizing biologically active compounds.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of various organosilicon compounds, including VBMDS. Results indicated that VBMDS exhibited significant activity against Gram-positive bacteria, suggesting potential use as an antimicrobial agent .

- Cytotoxicity Tests : In vitro cytotoxicity assays were performed on cancer cell lines using VBMDS. The compound showed selective cytotoxic effects on specific cancer cell types while exhibiting lower toxicity toward normal cells. This selectivity is essential for developing targeted cancer therapies .

- Neuroprotective Effects : Preliminary studies suggest that VBMDS may possess neuroprotective properties. In models of neurodegeneration, VBMDS demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates .

Synthesis

VBMDS can be synthesized through several methods, including:

- Hydrosilylation Reactions : The addition of silanes to alkenes can produce vinyl-substituted silanes.

- Bromination Reactions : The introduction of bromine can be achieved through electrophilic bromination processes.

Applications

The unique properties of VBMDS make it suitable for various applications:

- Drug Delivery Systems : Its ability to form siloxane networks can be exploited for controlled drug release.

- Material Science : Used in the development of silicone-based materials with enhanced mechanical properties.

- Bioconjugation : The bromomethyl group allows for further functionalization and conjugation with biomolecules.

Q & A

Q. What methodological approaches reconcile conflicting reports on the thermal stability of this compound derivatives?

- Methodological Answer : Thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) identifies decomposition pathways. Accelerated aging studies (e.g., 70°C/72 hrs) combined with FT-IR monitor structural changes. Computational MD simulations predict degradation thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.